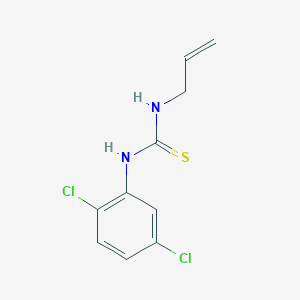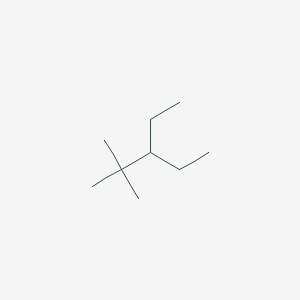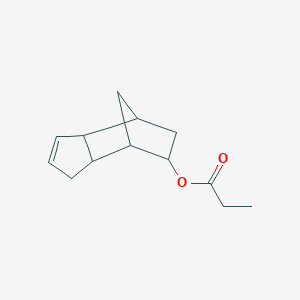
Propionate de tricyclodécényle
Vue d'ensemble
Description
Tricyclodecenyl propionate is a chemical compound with the molecular formula C₁₃H₁₈O₂. It is a colorless, transparent liquid known for its woody and floral fragrance, often used in perfumery and cosmetic products . The compound is part of the tricyclic esters family, which are valued for their unique aromatic properties.
Applications De Recherche Scientifique
Tricyclodecenyl propionate has several applications in scientific research and industry:
Chemistry: Used as a fragrance ingredient in the synthesis of various aromatic compounds.
Biology: Studied for its potential effects on biological systems due to its aromatic properties.
Medicine: Investigated for its potential therapeutic applications, although specific uses are still under research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tricyclodecenyl propionate is synthesized through the reaction of dicyclopentadiene with propionic acid in the presence of a catalyst. Common catalysts include perchloric acid or boron trifluoride etherate . The reaction involves electrophilic addition, followed by neutralization, washing, and distillation to obtain the final product .
Industrial Production Methods: In industrial settings, the synthesis of tricyclodecenyl propionate often employs solid acid catalysts to enhance reaction efficiency and yield. The process typically involves:
- Reacting dicyclopentadiene with propionic acid under the catalysis of a solid acid.
- Adding a small amount of propionic anhydride to prevent hydrolysis.
- Neutralizing, washing, and rectifying the crude product to obtain high-purity tricyclodecenyl propionate .
Analyse Des Réactions Chimiques
Types of Reactions: Tricyclodecenyl propionate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Propionic acid and dicyclopentadiene in the presence of perchloric acid or boron trifluoride etherate.
Hydrolysis: Acidic or basic conditions can hydrolyze tricyclodecenyl propionate back to its constituent acids and alcohols.
Oxidation: Strong oxidizing agents can oxidize the compound, although this is less common in practical applications.
Major Products:
Esterification: Tricyclodecenyl propionate.
Hydrolysis: Propionic acid and dicyclopentadiene derivatives.
Oxidation: Various oxidized derivatives depending on the conditions and reagents used.
Mécanisme D'action
The mechanism of action of tricyclodecenyl propionate primarily involves its interaction with olfactory receptors, leading to the perception of its woody and floral scent. The compound’s molecular structure allows it to bind effectively to these receptors, triggering a sensory response. Additionally, its chemical stability and low toxicity make it suitable for use in various consumer products .
Comparaison Avec Des Composés Similaires
Tricyclodecenyl acetate: Another tricyclic ester with a similar structure but different ester group, known for its sweet, anise-like aroma.
Tricyclodecenyl butyrate: Similar in structure but with a butyrate ester group, offering a different fragrance profile.
Tricyclodecenyl isobutyrate: Similar to tricyclodecenyl butyrate but with an isobutyrate ester group, providing a unique scent.
Uniqueness: Tricyclodecenyl propionate stands out due to its specific combination of woody and floral notes, making it a versatile ingredient in perfumery. Its synthesis is also relatively straightforward, allowing for efficient industrial production.
Propriétés
IUPAC Name |
8-tricyclo[5.2.1.02,6]dec-3-enyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-13(14)15-12-7-8-6-11(12)10-5-3-4-9(8)10/h3-4,8-12H,2,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBJUGKATXCWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CC2CC1C3C2C=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8036312 | |
| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid | |
| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-propanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
17511-60-3 | |
| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17511-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclodecenyl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-propanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAHYDRO-4,7-METHANOINDEN-6-YL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3ASM14UAS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the safety of Tricyclodecenyl Propionate as a fragrance ingredient?
A1: The provided research paper from the Research Institute for Fragrance Materials (RIFM) [] focuses on the safety assessment of Tricyclodecenyl Propionate. While the abstract itself doesn't provide specific details about the findings, it indicates that the research aims to evaluate the safety of this compound for its use in fragrances. This suggests that the full paper likely contains data on toxicological studies, exposure assessments, and potentially any identified adverse effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one](/img/structure/B97772.png)
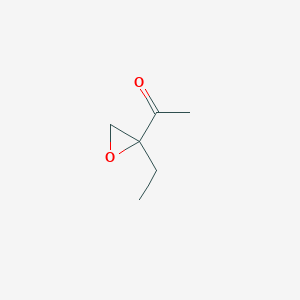

![5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one](/img/structure/B97775.png)
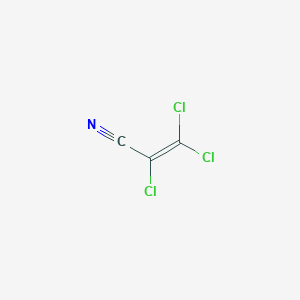


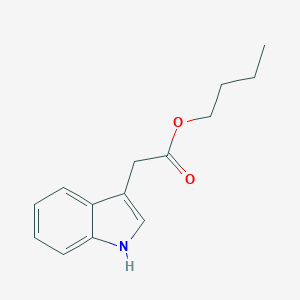
![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)

